molecular formula C41H61NO9 B1246327 Pinnatoxin A

Pinnatoxin A

Cat. No.: B1246327
M. Wt: 711.9 g/mol
InChI Key: ZYFHPTPXLHNGQK-OICTYLSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinnatoxin A is a natural product found in Pinna muricata with data available.

Scientific Research Applications

Neurotoxicity and Receptor Interaction

Pinnatoxins, including Pinnatoxin A, are known for their neurotoxicity. Research has shown that this compound binds with high affinity to neuronal α7 nicotinic acetylcholine receptors (nAChRs), demonstrating potent antagonism, especially for the α7 and α12βγδ subtypes (Bourne et al., 2015). This interaction is significant in understanding its neurotoxic effects and its potential in neurological research.

Synthetic Production for Biological Studies

The complex structure of this compound has been a challenge for researchers. However, its total synthesis has been achieved, facilitating detailed biological studies and the possibility of its commercialization for use in research and regulatory settings. This synthesis aids in understanding its mode of action as an inhibitor of nicotinic acetylcholine receptors, specifically the human neuronal α7 subtype (Aráoz et al., 2011).

Potential in Cancer Research

Pinnatoxin G, a related compound, exhibits cytotoxic effects on cancer cell lines, particularly those expressing α7, α4, and α9 nicotinic acetylcholine receptors. This indicates potential applications of this compound in cancer research, given its similar receptor interaction profile. Studies have shown that Pinnatoxin G can reduce cancer cell viability through both cytostatic and cytotoxic effects, suggesting a similar potential for this compound in oncology research (Clarke et al., 2021).

Chemical Structure and Stability

Understanding the chemical structure of this compound has been crucial in exploring its bioactivity. Studies have focused on its stability and structural integrity, crucial for its bioactivity. The stability of its imine ring, in particular, has implications for its oral toxicity and potential detoxification strategies (Jackson et al., 2012).

Binding Affinity and Toxicity

Pinnatoxins, including this compound, exhibit high affinity for both muscle-type and neuronal nicotinic acetylcholine receptors. This binding affinity is essential in understanding their toxicological profile and potential therapeutic applications. Their antagonistic properties at these receptors have been a subject of interest in studying the mechanisms of their toxicity and potential therapeutic uses (Hellyer et al., 2015).

Properties

Molecular Formula

C41H61NO9

Molecular Weight

711.9 g/mol

IUPAC Name

(1R,3R,7R,10R,11R,14S,23R,24S,26R,31S,32S,33R,34R,35R)-11,34-dihydroxy-11,23,24,35-tetramethyl-16-methylidene-37,38,39,40,41-pentaoxa-21-azaoctacyclo[30.4.1.11,33.13,7.17,10.110,14.020,26.026,31]hentetraconta-20,29-diene-29-carboxylic acid

InChI

InChI=1S/C41H61NO9/c1-24-8-6-10-32-38(20-25(2)27(4)23-42-32)15-11-28(36(44)45)19-31(38)34-35-33(43)26(3)21-40(49-34,50-35)22-30-9-7-13-39(47-30)16-17-41(51-39)37(5,46)14-12-29(18-24)48-41/h19,25-27,29-31,33-35,43,46H,1,6-18,20-23H2,2-5H3,(H,44,45)/t25-,26+,27-,29-,30+,31+,33+,34-,35+,37+,38+,39+,40+,41+/m0/s1

InChI Key

ZYFHPTPXLHNGQK-OICTYLSBSA-N

Isomeric SMILES

C[C@H]1C[C@]23CCC(=C[C@@H]2[C@H]4[C@H]5[C@@H]([C@@H](C[C@@](O4)(O5)C[C@H]6CCC[C@]7(O6)CC[C@@]8(O7)[C@](CC[C@H](O8)CC(=C)CCCC3=NC[C@@H]1C)(C)O)C)O)C(=O)O

Canonical SMILES

CC1CC23CCC(=CC2C4C5C(C(CC(O4)(O5)CC6CCCC7(O6)CCC8(O7)C(CCC(O8)CC(=C)CCCC3=NCC1C)(C)O)C)O)C(=O)O

Synonyms

pinnatoxin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinnatoxin A
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Pinnatoxin A
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Pinnatoxin A
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Pinnatoxin A
Reactant of Route 6
Pinnatoxin A

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